

Application Notes and Protocols for M-Cresyl-TFM-dU in Vitro Assays

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Compound of Interest		
Compound Name:	MTHFD2-IN-4 sodium	
Cat. No.:	B12400388	Get Quote

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for in vitro assays involving the MTHFD2 inhibitor, **MTHFD2-IN-4 sodium**. The methodologies are intended for researchers in cancer biology, metabolism, and drug discovery.

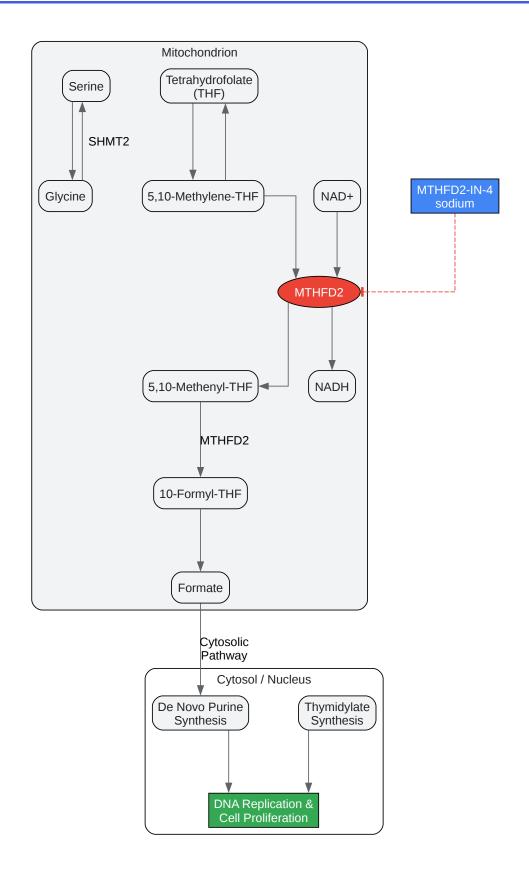
Introduction to MTHFD2

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3][4] MTHFD2 is highly expressed in embryonic tissues and various cancer types but is found at low or undetectable levels in most healthy adult tissues.[1][5][6][7] This differential expression makes MTHFD2 an attractive therapeutic target for cancer. MTHFD2-IN-4 sodium is a chemical probe available for studying the biological roles of MTHFD2.

MTHFD2 Signaling and Metabolic Pathway

The diagram below illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway, contributing to nucleotide synthesis and cellular proliferation.





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Caption: MTHFD2's role in one-carbon metabolism.



Quantitative Data Summary

The inhibitory activity of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based viability assays. The table below presents data for known MTHFD2 inhibitors as a reference.

Compoun d	Target	Assay Type	IC50 (μM)	Cell Line	EC50 (μM)	Referenc e
DS185618 82	MTHFD2	Biochemic al	0.008	-	-	[8]
DS449601 56	MTHFD2	Biochemic al	1.34	-	-	[8]
TH9619	MTHFD2	Biochemic al	-	HL-60	-	[2]
LY345899	MTHFD1/2	Biochemic al	0.08 (MTHFD2)	-	-	[9]
MTHFD2- IN-4 sodium	MTHFD2	Biochemic al	(To be determined)	(To be determined	(To be determined)	

Experimental Protocols MTHFD2 Biochemical Assay Protocol

This protocol describes a fluorescence-based endpoint assay to determine the in vitro inhibitory activity of MTHFD2-IN-4 sodium on recombinant human MTHFD2 enzyme. The assay measures the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.

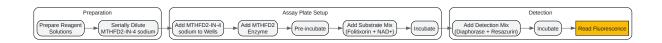
Materials:

- Recombinant Human MTHFD2
- MTHFD2-IN-4 sodium



- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20
- Folitixorin (5,10-Methylenetetrahydrofolic Acid)
- NAD+
- Diaphorase
- Resazurin
- NADH (for standard curve)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Experimental Workflow Diagram:



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Caption: Workflow for the MTHFD2 biochemical assay.

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of MTHFD2-IN-4 sodium in DMSO. Create a serial dilution series in assay buffer.
 - Prepare a working solution of MTHFD2 in assay buffer.
 - Prepare a substrate mix containing Folitixorin and NAD+ in assay buffer.[8]



- Prepare a detection mix containing diaphorase and resazurin in assay buffer.
- Assay Plate Setup:
 - Add 5 μL of the MTHFD2-IN-4 sodium dilutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
 - Add 10 μL of the MTHFD2 enzyme solution to all wells except the negative control.
 - Pre-incubate the plate at room temperature for 15 minutes.
- Enzymatic Reaction:
 - Initiate the reaction by adding 10 μL of the substrate mix to all wells.
 - Incubate the plate at 37°C for 60 minutes.
- Signal Detection:
 - \circ Stop the reaction and initiate the detection by adding 10 μL of the detection mix to all wells.
 - Incubate the plate at room temperature for 10-15 minutes, protected from light.
 - Measure the fluorescence intensity using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence (negative control) from all readings.
 - Normalize the data to the positive control (100% activity).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of **MTHFD2-IN-4 sodium** on the proliferation of cancer cells in vitro.[10]



Materials:

- Cancer cell line with high MTHFD2 expression (e.g., MCF-7, HCT-116)[10][11]
- Complete cell culture medium
- MTHFD2-IN-4 sodium
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader (450 nm absorbance)

Procedure:

- · Cell Seeding:
 - \circ Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of MTHFD2-IN-4 sodium in complete medium.
 - \circ Replace the medium in the wells with 100 μ L of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement:
 - Add 10 μL of CCK-8 solution to each well.
 - Incubate for 1-4 hours at 37°C.



- Measure the absorbance at 450 nm using a microplate reader.[10]
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of **MTHFD2-IN-4 sodium**. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell proliferation assay provides insights into the compound's effects in a cellular context. These methods are fundamental for characterizing the potency and cellular activity of novel MTHFD2 inhibitors.

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- To cite this document: BenchChem. [Application Notes and Protocols for M-Cresyl-TFM-dU in Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400388#mthfd2-in-4-sodium-in-vitro-assay-protocol]

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